
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole, a derivative of secnidazole, has been synthesized and characterized. Its structure was confirmed through various methods like 1H NMR, 13C NMR, mass spectra, and X-ray crystal diffraction. The compound exhibits better anti-urease activity than secnidazole, demonstrating antimicrobial effectiveness against Helicobacter pylori (Huang et al., 2011).
Antimicrobial Properties
The derivative has been noted for its antimicrobial properties. Earlier studies on similar compounds, like 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde and 1-methyl-2-nitro-5-vinyl-1H-imidazole, showed significant antimicrobial activities, including antibacterial and antitrichomonal effects in mice (Cavalleri, Volpe, & Arioli, 1977).
Chemical Reactions and Synthesis
1-Methyl-2-chloromethyl-5-nitroimidazole, a related compound, reacts with tertiary nitronate anions to afford 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond. These compounds are the result of a C-alkylation reaction according to the SRN1 mechanism, followed by base-promoted nitrous acid elimination (Crozet et al., 1985).
Application in Flow Chemistry
The compound has potential applications in flow chemistry. For example, the quarternization of an N-atom in 1-methyl-imidazole with different alkylating agents, including (3-Chloropropyl)-trimethoxysilane, indicates its use in the formation of ionic liquids. The reaction kinetics in such processes range from slow to instantaneous, highlighting its versatility in chemical engineering applications (Löwe et al., 2010).
Resistance in Bacteroides
Studies have shown that derivatives like ornidazole, which is structurally similar to 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole, are used extensively in treating infections from anaerobic eucaryotes and procaryotes. However, resistance in certain bacterial strains like Bacteroides has been observed, indicating the need for understanding and developing new derivatives with enhanced effectiveness (Reysset, Su, & Sebald, 1993).
Antifungal and Genotoxic Properties
1-methyl-1H-imidazoles, including derivatives like 1-methyl-2-methylsulfanyl-5-nitro-1H-imidazole, have been synthesized and investigated for antimycotic and genotoxic activities. These compounds exhibit moderate antifungal properties and are found to be genotoxic in various bioassays, indicating their potential application in developing new antifungal agents (Zani et al., 1995).
Electrochemical Studies
Electrochemical studies on ornidazole, a related compound, suggest potential applications in electrochemical sensors and analytical techniques. The study of ornidazole's reduction behavior in different conditions can provide insights into the electrochemical properties of similar nitroimidazole derivatives [(Fonseca, Rivera, & Monteagudo, 1993)](https://consensus.app/papers/electrochemistry-ornidazole-fonseca/11604ab98b1352629f5660da54cea558/?utm_source=chatgpt).
Antimicrobial Evaluation
Synthesis and evaluation of 1-methyl-4-nitro-1H-imidazole, a compound similar in structure, have demonstrated its antimicrobial activities against a variety of microorganisms. The studies indicate the compound's potential use as an antibacterial agent, providing a basis for further development of related nitroimidazole compounds (Shahid et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloropropyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-6-9-5-7(11(12)13)10(6)4-2-3-8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFIQJFPHTLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205419 | |
| Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56894-29-2 | |
| Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56894-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056894292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




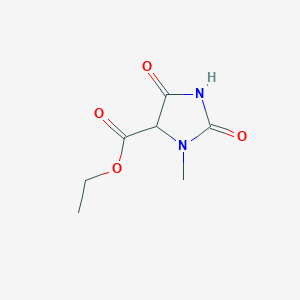
![6-Azaspiro[2.5]oct-5-EN-5-amine](/img/structure/B3353808.png)
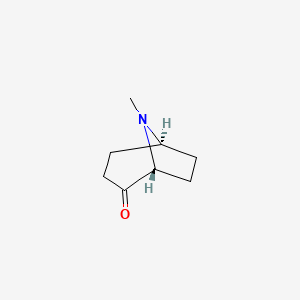

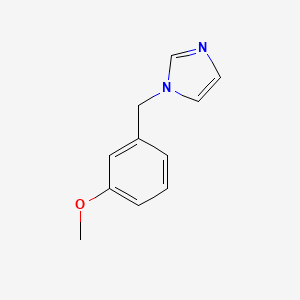
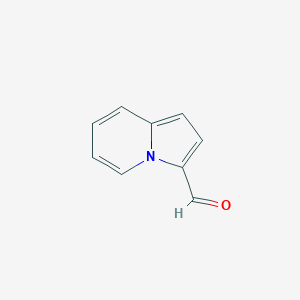

![8-Azabicyclo[3.2.1]octane-8-carboxaldehyde](/img/structure/B3353860.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B3353865.png)

![Acetamide, N-[2-(1H-indol-1-yl)ethyl]-](/img/structure/B3353883.png)
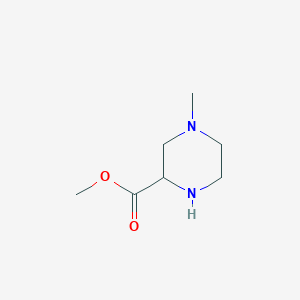
![2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one](/img/structure/B3353906.png)